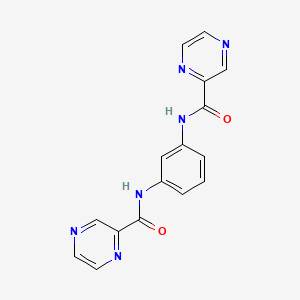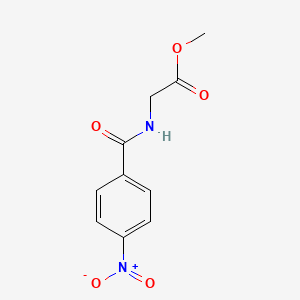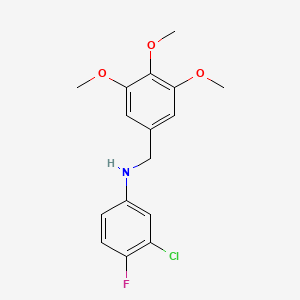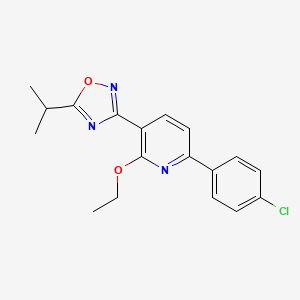
N,N'-1,3-phenylenedi(2-pyrazinecarboxamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-1,3-phenylenedi(2-pyrazinecarboxamide), also known as PPDA, is a chemical compound that has been extensively researched for its potential applications in the field of medicinal chemistry. PPDA is a symmetrical molecule that consists of two pyrazinecarboxamide moieties linked by a phenylene bridge. It has been shown to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties.
科学的研究の応用
N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines, including breast, lung, and colon cancer cells. N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reducing the expression of inflammatory mediators, such as COX-2 and iNOS. Additionally, N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) has been shown to exhibit anti-microbial properties by inhibiting the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans.
作用機序
The mechanism of action of N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) is not fully understood. However, it has been suggested that N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) exerts its biological activities through the modulation of various signaling pathways, including the NF-κB and MAPK pathways. N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) has also been shown to inhibit the activity of various enzymes, such as topoisomerase II and HDAC, which are involved in DNA replication and transcription.
Biochemical and Physiological Effects:
N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) has been shown to exhibit a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell proliferation, and suppression of tumor growth in various cancer cell lines. N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) has also been shown to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and mediators. Additionally, N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) has been shown to exhibit anti-microbial properties by inhibiting the growth of various bacterial and fungal strains.
実験室実験の利点と制限
N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) has several advantages for use in lab experiments, including its low toxicity and high solubility in aqueous solutions. However, N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) has some limitations, including its relatively low stability in solution and its susceptibility to degradation under certain conditions.
将来の方向性
There are several future directions for the study of N,N'-1,3-phenylenedi(2-pyrazinecarboxamide). One area of research is the development of more efficient synthesis methods for N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) and its analogs. Another area of research is the investigation of the potential applications of N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) in the treatment of various diseases, including cancer, inflammation, and microbial infections. Additionally, the mechanism of action of N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) and its analogs should be further elucidated to better understand their biological activities. Finally, the development of N,N'-1,3-phenylenedi(2-pyrazinecarboxamide)-based drug delivery systems could enhance the efficacy and specificity of N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) in vivo.
合成法
N,N'-1,3-phenylenedi(2-pyrazinecarboxamide) can be synthesized through a variety of methods, including the reaction of pyrazine-2-carboxylic acid with aniline in the presence of a dehydrating agent, such as thionyl chloride. The resulting intermediate is then reacted with 1,3-dibromobenzene to yield N,N'-1,3-phenylenedi(2-pyrazinecarboxamide). Other methods involve the use of different starting materials, such as 2,6-dichloropyrazine and 1,3-diaminobenzene, or the use of different coupling agents, such as N-ethyl-N'-dimethylaminopropylcarbodiimide (EDC).
特性
IUPAC Name |
N-[3-(pyrazine-2-carbonylamino)phenyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O2/c23-15(13-9-17-4-6-19-13)21-11-2-1-3-12(8-11)22-16(24)14-10-18-5-7-20-14/h1-10H,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUIXEAYEBPSQSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=NC=CN=C2)NC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-benzene-1,3-diyldipyrazine-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2,6-dichlorobenzyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5876358.png)







![4-[4-(2-methoxyphenyl)-1-piperazinyl]-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5876401.png)

![4,4'-(1,4-butanediyldinitrilo)bis(1,1,1-trifluoro-2,3-pentanedione) 3,3'-bis[(4-methylphenyl)hydrazone]](/img/structure/B5876418.png)

![2-[(2-chloro-3-phenylacryloyl)amino]benzamide](/img/structure/B5876433.png)
